(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
Overview
Description
“(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” is also known as N-Boc-indole-2-boronic acid . It has an empirical formula of C13H16BNO4 and a molecular weight of 261.08 .
Synthesis Analysis
The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . Another method involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” can be represented by the SMILES stringCC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O
. Chemical Reactions Analysis
Boronic acids, such as “(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . They can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
“(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” is a solid substance with a melting point between 84-94 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
1-BOC-5-methylindole-2-boronic acid: is frequently used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds and is widely utilized in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it’s used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition . These heterocycles are significant in medicinal chemistry due to their presence in numerous biologically active molecules.
Pharmaceutical Intermediates
As an active pharmaceutical ingredient, 1-BOC-5-methylindole-2-boronic acid is used in the creation of pharmaceutical intermediates . These intermediates are crucial components in the development and manufacturing of drugs, serving as the building blocks for more complex formulations.
Organic Synthesis
This compound is also a valuable raw material in organic synthesis . Its boronic acid moiety is particularly useful in various organic transformations, contributing to the synthesis of a wide range of organic products.
Modified Pictet-Spengler Reaction
Researchers utilize 1-BOC-5-methylindole-2-boronic acid in a modified Pictet-Spengler reaction to synthesize the isocryptolepine alkaloid and its related skeletons . The Pictet-Spengler reaction is a method to generate tetrahydroisoquinoline, which is a core structure in many alkaloids with pharmacological properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
1-BOC-5-methylindole-2-boronic acid, like other boronic acids, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
Its primary use is as a reactant in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 1-BOC-5-methylindole-2-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the efficiency of its participation in Suzuki-Miyaura cross-coupling reactions may depend on factors such as the presence of a palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out .
properties
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUPNYKOKTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397538 | |
Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid | |
CAS RN |
475102-14-8 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475102-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-5-methylindole-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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